molecular formula C20H23N5O2S B11456116 N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine

Cat. No.: B11456116
M. Wt: 397.5 g/mol
InChI Key: WZODKJJGULXAGT-UHFFFAOYSA-N
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Description

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothiazole ring with a triazine ring, linked by a dimethoxyphenyl ethyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with an appropriate amine.

    Coupling Reaction: The final step involves coupling the benzothiazole and triazine rings through the dimethoxyphenyl ethyl group. This can be done using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethyl group but lacks the triazine and benzothiazole rings.

    3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl ethyl group but is structurally simpler.

Uniqueness

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine is unique due to its combination of a benzothiazole ring and a triazine ring, which may confer distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C20H23N5O2S/c1-26-16-8-7-14(11-17(16)27-2)9-10-25-12-21-19(22-13-25)24-20-23-15-5-3-4-6-18(15)28-20/h3-8,11H,9-10,12-13H2,1-2H3,(H2,21,22,23,24)

InChI Key

WZODKJJGULXAGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CNC(=NC2)NC3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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